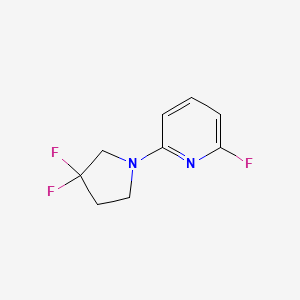

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine

Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine is a fluorinated pyridine derivative characterized by a 3,3-difluoropyrrolidine substituent at the 2-position and a fluorine atom at the 6-position of the pyridine ring. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic aromatic substitution (SNAR) reactions, as demonstrated in related compounds such as 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, which achieves yields up to 84% under optimized conditions .

The compound is commercially available (Catalog #HB084) in quantities ranging from 1 g to 25 g, with prices between $400 and $4,800, indicating its utility as a building block in organic synthesis . Structural confirmation is routinely performed via ¹H NMR and ESI-MS, consistent with methodologies for analogous fluoropyridines .

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMWGGURXICYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-difluoro-2-propanol and ammonia.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogen exchange reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Coupling with Pyridine Ring: The final step involves coupling the fluorinated pyrrolidine ring with a 6-fluoropyridine derivative using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The pyridine ring can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Various substituted pyrrolidine derivatives.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Replacement of fluorine with chlorine at the 2-position (e.g., 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine) increases molecular weight by ~16.45 g/mol and may alter electronic properties, impacting reactivity in cross-coupling reactions . The 6-fluorine atom in 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design .

The 3,3-difluoropyrrolidine group introduces conformational rigidity due to geminal difluorination, which can improve pharmacokinetic properties by reducing off-target interactions .

Biological Activity: The addition of a cyanopyridine group (e.g., 2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]pyridine-4-carbonitrile) confers inhibitory activity against MAP3K12, highlighting the role of extended π-systems in kinase targeting .

Pharmacological and Industrial Relevance

- Drug Metabolism: Fluorinated pyrrolidine-pyridine hybrids exhibit reduced oxidative metabolism compared to non-fluorinated counterparts, as seen in studies of CP-93,393, where fluorination decreases CYP450-mediated degradation .

- Agrochemical Applications :

- Chlorinated derivatives (e.g., 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine) are intermediates in herbicide synthesis, leveraging the stability of the C-Cl bond under field conditions .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 202.18 g/mol. Its unique structure, featuring a pyridine ring substituted with a fluorine atom and a pyrrolidine ring with two fluorine atoms, suggests significant potential for various biological activities, particularly in medicinal chemistry and drug development.

The compound's reactivity can be attributed to its functional groups. The nitrogen in the pyridine ring can engage in nucleophilic substitutions, while the fluorine atoms enhance electrophilicity. This combination makes it suitable for various chemical transformations and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities:

- Inhibition of KIF18A : Structural analogs have been studied for their potential to inhibit KIF18A, a motor protein involved in mitosis. This suggests applications in cancer therapy due to its role in cell division regulation.

- Receptor Binding : The compound serves as a probe in biological assays to study enzyme interactions and receptor binding, which are crucial for understanding its mechanism of action.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms is believed to enhance the binding affinity and metabolic stability of the compound, allowing it to modulate biological pathways effectively.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- Anticancer Properties : In vitro studies demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation by disrupting mitotic processes.

- Pharmacological Applications : The compound has been evaluated for its potential use as a therapeutic agent in various diseases due to its ability to modulate signaling pathways involved in disease progression.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C9H9F3N2 | 202.18 |

| 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine | C10H11F3N2 | 216.21 |

| 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine | C10H11F3N2 | 216.21 |

| 2-(3,3-Difluoroazetidin-1-yl)-6-fluoropyridine | C8H7F3N2 | 188.15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.